1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with an aldehyde group at the 4-position and a 1-ethylpyrrolidin-3-yl moiety at the 1-position. The triazole ring is a versatile scaffold in medicinal chemistry and materials science due to its stability, hydrogen-bonding capacity, and compatibility with click chemistry. The ethylpyrrolidine substituent introduces a nitrogen-containing saturated ring, which may enhance solubility and modulate electronic properties compared to aromatic substituents.
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-2-12-4-3-9(6-12)13-5-8(7-14)10-11-13/h5,7,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZIQVGGEDGVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Side Chain Synthesis
Starting Materials: Commercially available amines or aldehydes are used as starting points.
Method: Reductive amination or nucleophilic substitution reactions introduce the ethyl group on the nitrogen of the pyrrolidine ring.
Reaction Conditions: Typically performed under mild heating in solvents such as ethanol or DMF, with reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride.
Triazole Ring Formation via CuAAC
Azide and Alkyne Precursors: The pyrrolidine derivative is functionalized with either an azide or alkyne group, which then undergoes cycloaddition with the complementary alkyne or azide.
Catalyst: Copper(I) salts (e.g., CuSO₄ with sodium ascorbate as a reducing agent) catalyze the reaction at room temperature or mild heating.
Solvents: Water, tert-butanol, or mixtures thereof are commonly used.
Outcome: The reaction selectively forms the 1,4-disubstituted 1,2,3-triazole ring.
Aldehyde Group Introduction
-
Vilsmeier-Haack Reaction: Using POCl₃ and DMF to introduce the aldehyde group at the 4-position of the triazole ring.
Oxidation of Methyl Precursors: A methyl-substituted triazole can be oxidized to the aldehyde using MnO₂ or TEMPO-mediated oxidation.
Reaction Parameters: Careful temperature control (often 0–5°C initially), appropriate solvent choice (e.g., dichloromethane or DMF), and reaction time are critical for selectivity and yield.
Representative Reaction Scheme
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine ring formation with ethyl group | Reductive amination with ethylamine and aldehyde; NaBH₃CN | 1-ethylpyrrolidin-3-yl intermediate |
| 2 | Azide or alkyne functionalization | Halide substitution or azide introduction | Azide or alkyne-functionalized pyrrolidine |
| 3 | CuAAC cycloaddition | CuSO₄, sodium ascorbate, water/tert-butanol | 1-(1-ethylpyrrolidin-3-yl)-1,2,3-triazole |
| 4 | Aldehyde group introduction | Vilsmeier-Haack (POCl₃/DMF) or MnO₂ oxidation | 1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
Analytical and Research Findings
Spectroscopic Characterization: The aldehyde proton appears in ^1H NMR at approximately 9.8–10.0 ppm, confirming successful formylation. The triazole C-H proton resonates near 7.5–8.0 ppm. The pyrrolidine ring protons exhibit characteristic multiplets in the 1.5–3.5 ppm range. FTIR shows a strong C=O stretch around 1700–1720 cm⁻¹.
Yield and Purity: Optimized CuAAC reactions typically afford yields of 70–90%. Aldehyde introduction yields vary depending on conditions but generally range between 60–85%.
Safety and Environmental Considerations: Avoidance of explosive diazonium intermediates is preferred. The use of copper catalysts and mild oxidants (e.g., TEMPO) enhances safety and environmental compatibility.
Comparative Notes from Related Compounds
Preparation methods for analogous triazole-carbaldehydes with pyrrolidine substituents, such as 1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, follow similar synthetic routes involving multi-step reactions including pyrrolidine formation, CuAAC, and aldehyde introduction.
Industrial scale synthesis favors methods that avoid hazardous intermediates like diazonium salts and utilize safer reagents, continuous flow reactors, and catalytic processes to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors in the central nervous system.
Pathways Involved: The binding of the compound to its targets can lead to the activation or inhibition of signaling pathways, resulting in various biological effects. These pathways may include those involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Key Observations :
- Solubility: The ethylpyrrolidine group likely enhances water solubility compared to aryl-substituted analogues due to its basic nitrogen and non-aromatic structure.
- In contrast, the ethylpyrrolidine group may donate electron density through its amine moiety, enhancing nucleophilic addition at the aldehyde .
- Coordination Chemistry : Phenyl-substituted derivatives are used in Fe(II) helicates with wide thermal hysteresis , while pyrrolidine-containing variants may exhibit distinct metal-binding behavior due to their tertiary amine.
Reactivity in Multicomponent Reactions
Triazole-4-carbaldehydes are pivotal in synthesizing heterocyclic systems. For example:
- Hantzsch Dihydropyridine Synthesis : 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde reacts with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to yield pyrazolone derivatives with 96% yield . Similar reactivity is expected for the ethylpyrrolidine analogue, though steric hindrance from the pyrrolidine group may influence reaction rates.
- Condensation Reactions: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde participates in one-pot Hantzsch reactions with ethyl acetoacetate and ammonium acetate to form dihydropyridines (85% yield) . The ethylpyrrolidine variant could generate novel dihydropyridines with enhanced solubility.
Biological Activity
1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of approximately 224.26 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antibacterial and antifungal activities. In one study, various synthesized triazole derivatives were tested against a range of pathogens, revealing that many demonstrated higher inhibition rates compared to standard antibiotics like metronidazole .
| Compound | Activity Type | Inhibition Rate |
|---|---|---|
| 5b | Antibacterial | High |
| 5c | Antifungal | Moderate |
| 7e | Antibacterial | Excellent |
Enzyme Inhibition
Triazole derivatives are also recognized for their ability to inhibit enzymes related to neurodegenerative diseases. For example, compounds containing the triazole moiety have been reported to inhibit butyrylcholinesterase (BuChE), which is significant in the context of Alzheimer's disease. The incorporation of specific substituents on the triazole ring was found to enhance this inhibitory activity .
The biological activity of triazoles often involves:
- Interaction with Enzymes : Triazoles can bind to active sites on enzymes, inhibiting their function. For instance, some derivatives have been shown to act as non-competitive inhibitors against BuChE.
- Antimicrobial Mechanisms : The mechanism by which these compounds exert antimicrobial effects may involve disruption of cell wall synthesis or interference with nucleic acid synthesis in pathogens .
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study of various triazole derivatives against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited an IC50 value lower than that of traditional antibiotics. This suggests potential as a new therapeutic agent in treating resistant bacterial infections.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of triazole derivatives in models of neurodegeneration. The results indicated that certain derivatives could reduce oxidative stress markers and improve cognitive function in animal models .
Q & A
Q. What are the common synthetic routes for 1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the pyrrolidine moiety. For example:
- Step 1 : React a propargyl aldehyde derivative with an azide-containing ethylpyrrolidine precursor under Cu(I) catalysis (e.g., CuI in DMSO) to form the triazole ring .
- Step 2 : Optimize reaction conditions (e.g., 80–100°C in ethanol or DCM) to introduce the carbaldehyde group while preserving the ethylpyrrolidine substituent .
- Purification : Use column chromatography or crystallization (e.g., ethanol) to isolate the product, with yields often exceeding 70% .
Q. How is the compound characterized using spectroscopic and analytical methods?
- NMR Spectroscopy : Confirm the triazole ring (δ 8.0–8.5 ppm for H-5) and aldehyde proton (δ 9.5–10.0 ppm) .
- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and triazole C-N stretches (~1450–1600 cm⁻¹) .
- Mass Spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ethylpyrrolidine side chain .
Q. What reaction conditions optimize the yield of this compound?
- Solvent : Ethanol or DCM for solubility and stability of intermediates .
- Catalyst : Cu(I) iodide (0.1–1.0 equiv) for efficient cycloaddition .
- Temperature : 80–100°C for 2–4 hours to balance reaction rate and decomposition .
Advanced Research Questions
Q. How can SHELXL be used to resolve crystallographic data for this compound?
- Data Collection : Use high-resolution X-ray diffraction (e.g., Mo-Kα radiation) to obtain intensity data .
- Refinement : Apply SHELXL’s robust least-squares algorithms to model anisotropic displacement parameters, particularly for the triazole and aldehyde groups .
- Validation : Check for twinning or disorder in the ethylpyrrolidine moiety using WinGX/ORTEP for visualization .
Q. How can this compound serve as a building block for fused heterocyclic systems?
Q. How can researchers address contradictions in synthetic yields reported across studies?
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?
- Library Synthesis : Modify the ethylpyrrolidine substituent (e.g., alkyl chain length, stereochemistry) and triazole position .
- Biological Assays : Test antimicrobial or antitumor activity in vitro, correlating substituent effects with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
